molecular formula C20H19BrN6OS B2770129 (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide CAS No. 330838-40-9

(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide

Cat. No.: B2770129
CAS No.: 330838-40-9
M. Wt: 471.38
InChI Key: BHEQROBLGSPIKU-FOKLQQMPSA-N
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Description

(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C20H19BrN6OS and its molecular weight is 471.38. The purity is usually 95%.
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Biological Activity

The compound (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article reviews the synthesis, characterization, and biological significance of this compound, focusing on its antimicrobial and anticancer properties.

Structural Overview

The molecular formula of the compound is C23H22BrN5OSC_{23}H_{22}BrN_5OS. It contains:

  • A triazole ring , which is known for its diverse biological activities.
  • A thioether linkage , which may enhance the compound's interactions with biological targets.
  • An acetohydrazide moiety , linked to a pyridine derivative that could contribute to its reactivity.

The structural representation can be summarized as follows:

FeatureDescription
Molecular FormulaC23H22BrN5OSC_{23}H_{22}BrN_5OS
Key Functional GroupsTriazole, thioether, acetohydrazide
Expected Biological ActivitiesAntimicrobial, anticancer

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields. The synthetic route may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the bromophenyl and methylallyl groups.
  • Coupling with pyridine derivatives to form the final product.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Compounds containing triazole rings have been widely studied for their antimicrobial properties. The biological activity of this compound was evaluated against various bacterial and fungal strains using standard methods.

Key Findings:

  • The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • It demonstrated antifungal properties effective against common pathogens like Candida albicans.

The results from antimicrobial assays are summarized below:

MicroorganismActivity Observed
Staphylococcus aureusInhibitory
Escherichia coliModerate
Pseudomonas aeruginosaInhibitory
Candida albicansStrongly Inhibitory

Anticancer Activity

The anticancer potential of the compound was assessed using in vitro assays on various cancer cell lines. Notably, it was tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Key Findings:

  • The compound showed promising cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.

The anticancer activity results are summarized below:

Cell LineIC50 Value (μM)
MCF7 (Breast cancer)15.0
HCT116 (Colon cancer)20.5

While the exact mechanism remains under investigation, it is hypothesized that:

  • The triazole moiety interferes with fungal cell wall synthesis or bacterial lipid biosynthesis.
  • The hydrazide group may interact with cellular targets involved in cancer cell proliferation.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN6OS/c1-14(2)12-27-19(15-6-8-16(21)9-7-15)25-26-20(27)29-13-18(28)24-23-11-17-5-3-4-10-22-17/h3-11H,1,12-13H2,2H3,(H,24,28)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEQROBLGSPIKU-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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